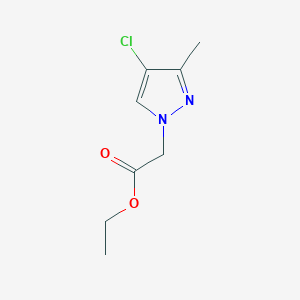

ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJUZYMBDRZTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253364 | |

| Record name | Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-45-9 | |

| Record name | Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Ethyl 4 Chloro 3 Methyl 1h Pyrazol 1 Yl Acetate

Transformations at the Pyrazole (B372694) Core

The reactivity of the pyrazole ring in ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate is influenced by the electronic effects of its substituents. The nitrogen atom at position 2 is basic, while the ring itself is electron-rich, making it susceptible to electrophilic attack. However, the presence of substituents modifies the electron density distribution and steric accessibility of the ring carbons.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally prone to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the most common site of attack in unsubstituted pyrazoles. pharmaguideline.com In the case of this compound, the C4 position is already occupied by a chlorine atom. The chlorine atom is a deactivating substituent via its inductive effect but an ortho-, para-director due to resonance. Combined with the activating, ortho-, para-directing methyl group at C3, electrophilic attack is sterically and electronically directed towards the C5 position.

Common electrophilic substitution reactions applicable to the pyrazole core include halogenation, nitration, and sulfonation. masterorganicchemistry.com While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar 4-chloropyrazoles.

Halogenation: Further halogenation would be expected to occur at the C5 position. For instance, bromination of alkyl-substituted pyrazoles proceeds in high yields using reagents like Br₂ in non-aqueous media or N-bromosuccinimide (NBS). mdpi.comNitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to yield the 5-nitro derivative. masterorganicchemistry.com The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in nitration, indicating the ring's capacity to undergo this transformation even with a deactivating halogen present. mdpi.comThiocyanation: Direct thiocyanation of N-substituted pyrazoles at the C4 position has been achieved using reagents like PhICl₂ and NH₄SCN. beilstein-journals.org For the title compound, this reaction would likely proceed at the C5 position.

Table 1: Representative Electrophilic Substitution Reactions on Pyrazole Rings

| Reaction | Reagent/Conditions | Typical Position of Attack | Expected Product for 4-chloropy razole derivative |

| Chlorination | Cl₂ in CCl₄ or N-Chlorosuccinimide (NCS) mdpi.com | C4 | 5-chloro derivative |

| Bromination | Br₂ in CHCl₃ or N-Bromosuccinimide (NBS) mdpi.com | C4 | 5-bromo derivative |

| Iodination | I₂/HIO₃ in AcOH–CCl₄ mdpi.com | C4 | 5-iodo derivative |

| Nitration | HNO₃ / H₂SO₄ masterorganicchemistry.com | C4 | 5-nitro derivative |

| Thiocyanation | PhICl₂ / NH₄SCN in Toluene beilstein-journals.org | C4 | 5-thiocyanato derivative |

Nucleophilic Aromatic Substitution with Activated Pyrazole Systems

Generally, electron-rich aromatic systems like pyrazole are resistant to nucleophilic aromatic substitution (SNAr). For a reaction to occur, the ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group present.

In this compound, the chlorine atom at C4 is a potential leaving group. However, the pyrazole ring itself, substituted with a methyl group and an N-alkylacetate group, is not sufficiently electron-deficient to facilitate SNAr under standard conditions. Activation would be necessary, typically by introducing a strong electron-withdrawing group such as a nitro group onto the ring.

Research on related compounds supports this principle. For example, the nucleophilic substitution of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines proceeds in the presence of copper salts. osti.gov In another instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) leads to the facile replacement of the chlorine atom by the azido (B1232118) group. mdpi.com These examples demonstrate that the C4-chloro group on the title compound could potentially be displaced by various nucleophiles if a strongly deactivating group were introduced at the C5 position.

Oxidation and Reduction of the Pyrazole Heterocycle

The pyrazole ring is an aromatic system and is generally resistant to both oxidation and reduction under mild conditions. pharmaguideline.com

Oxidation: The heterocycle is stable against common oxidizing agents; however, side-chains attached to the ring can be oxidized. pharmaguideline.com For instance, an alkyl group could be oxidized to a carboxylic acid without affecting the pyrazole core. More forceful oxidation, such as with ozone or through electrochemical methods, can lead to the cleavage of the ring. rsc.org The oxidation of pyrazoline precursors is a common method for synthesizing pyrazoles, often employing reagents like bromine or electrochemical approaches. organic-chemistry.org

Reduction: Catalytic or chemical reduction of the unsubstituted pyrazole ring is difficult. pharmaguideline.com However, substituted pyrazole derivatives can be reduced under various conditions. The specific conditions required would depend on the nature and position of the substituents. For the title compound, reduction is more likely to affect the ester moiety before the aromatic ring under typical catalytic hydrogenation conditions.

Ring-Opening and Rearrangement Reactions

While the pyrazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often strenuous, conditions.

Ring-Opening: Treatment with a strong base can induce ring-opening, which is often initiated by the deprotonation of a carbon atom on the ring, particularly at the C3 or C5 position. pharmaguideline.com For N-substituted pyrazoles, this can lead to the formation of acrylonitrile (B1666552) derivatives. Unexpected ring-opening of pyrazoline precursors has also been observed during reactions with activated alkynes, leading to the formation of different pyrazole derivatives through the elimination of a side group. rsc.org

Rearrangement: Molecular rearrangements are less common but can be induced. For example, tandem cross-coupling and electrocyclization reactions of enol triflates can lead to substituted pyrazoles, and under certain conditions, these products can undergo a nih.govnih.gov-Cope rearrangement to form allenyl pyrazoles. nih.gov Another study documented an unusual rearrangement cascade involving a pyrazole nitrene intermediate. mdpi.com Such reactions are highly substrate-specific and depend on the precise arrangement of functional groups.

Reactions Involving the Ester Moiety

The ethyl acetate (B1210297) group at the N1 position is a key site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible second-order reaction. scihub.org

The rate of hydrolysis is influenced by the electronic nature of the pyrazolyl substituent. The pyrazole ring is an electron-withdrawing group, which increases the electrophilicity of the ester's carbonyl carbon. This makes it more susceptible to nucleophilic attack by a hydroxide (B78521) ion (in basic hydrolysis) or water (in acidic hydrolysis) compared to a simple alkyl acetate like ethyl acetate. Consequently, the rate constant for the hydrolysis of this compound is expected to be higher than that of ethyl acetate under identical conditions.

Kinetic studies on the hydrolysis of ethyl acetate have established its second-order nature and determined its activation energy under various catalytic conditions. For example, hydrolysis catalyzed by an acidic cation exchange resin (Amberlyst 15) was found to have an activation energy of 41.14 kJ/mol. researchgate.net

Table 2: Kinetic Parameters for Hydrolysis of Ethyl Acetate (for comparison)

| Catalyst / Conditions | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Sodium Hydroxide | Second | ~0.003 min⁻¹cm⁻³ (at 28°C) | Not specified | scihub.org |

| Amberlyst-15 (Cation Exchange Resin) | Pseudo First Order | 5.247 x 10³ cm³ g⁻¹ mole⁻¹ min⁻¹ (pre-exponential factor) | 41.14 kJ/mol | researchgate.net |

| [Cp₂Mo(OH)(OH₂)]⁺ | Not specified | Not specified | 36.7 kcal/mol (Gibbs energy barrier) | nih.gov |

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to an equilibrium with the corresponding methyl ester and ethanol (B145695). To drive the reaction to completion, the alcohol reactant (e.g., methanol) is typically used in large excess as the solvent. masterorganicchemistry.com The reaction can also be facilitated by removing one of the products, such as using an entrainer to form an azeotrope with the displaced ethanol. biofueljournal.com

Reduction of the Ester to Alcohol and Amine Derivatives

The ester functionality of this compound is a versatile handle for the introduction of other functional groups. One of the fundamental transformations is its reduction to the corresponding primary alcohol, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol. This reduction can be effectively achieved using common reducing agents. For instance, studies on similar pyrazole-containing esters have demonstrated the use of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) for such conversions. nih.gov The choice of reagent can be influenced by the presence of other functional groups in the molecule.

The resulting alcohol serves as a key intermediate for further derivatization. For instance, it can be oxidized to the corresponding aldehyde, which can then undergo reductive amination to yield various amine derivatives. A direct conversion of the ester to the amine is less common but can be envisaged through a multi-step sequence involving initial reduction to the alcohol, followed by conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent nucleophilic substitution with an amine or an amine equivalent.

The synthesis of the corresponding amine, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine, can also be approached from the related carboxylic acid (obtained by hydrolysis of the ester) via a Curtius, Hofmann, or Schmidt rearrangement, although these methods are more atom-uneconomical than the reductive amination route.

Table 1: Reduction of Pyrazole Esters to Alcohols

| Precursor | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Sodium borohydride | [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol | 99 | nih.gov |

| Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Lithium aluminum hydride | {5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methanol | 89 | nih.gov |

Amidation and Hydrazinolysis of the Ester Group

The ester group of this compound can readily undergo nucleophilic acyl substitution with amines and hydrazine (B178648) to form the corresponding amides and hydrazides, respectively. These derivatives are valuable intermediates in the synthesis of more complex molecules and potential pharmacophores.

Amidation: The reaction of the ester with a primary or secondary amine, typically in the presence of a catalyst or under heating, yields the corresponding N-substituted 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide. While direct amidation of esters can be sluggish, the reaction can be facilitated by converting the ester to the corresponding carboxylic acid via hydrolysis, followed by activation with a coupling agent (e.g., DCC, EDC, HATU) and subsequent reaction with the desired amine. researchgate.netsapub.org

Hydrazinolysis: Treatment of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol leads to the formation of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide. rasayanjournal.co.in This reaction is generally efficient and proceeds under mild conditions, such as refluxing in ethanol. heteroletters.org The resulting carbohydrazide (B1668358) is a key building block for the synthesis of various heterocyclic systems, including other pyrazoles, triazoles, and thiadiazoles, through condensation reactions with appropriate electrophiles. rasayanjournal.co.in

Table 2: Amidation and Hydrazinolysis of Pyrazole Esters

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Ethyl-2-methyl-1H-indole-3-carboxylate | Hydrazine hydrate | 2-methyl-1H-indole-3-carbohydrazide | Reflux in ethanol | rasayanjournal.co.in |

| Carboxylic Acids | N-chlorophthalimide, triphenylphosphine (B44618), amine | Amides | Room temperature | researchgate.net |

Modifications of the Substituents (4-chloro and 3-methyl)

The chloro and methyl substituents on the pyrazole ring offer further opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties.

Halogen Exchange Reactions

The 4-chloro substituent on the pyrazole ring can potentially be replaced by other halogens through halogen exchange reactions, often referred to as Finkelstein or aromatic Finkelstein reactions. wikipedia.orgnih.gov For instance, treatment with sodium iodide in a suitable solvent like acetone (B3395972) or DMF could facilitate the conversion to the corresponding 4-iodo derivative. This SNAr (nucleophilic aromatic substitution) type reaction is often driven by the precipitation of the less soluble sodium chloride. wikipedia.org Similarly, reaction with a fluoride (B91410) source, such as potassium fluoride, could yield the 4-fluoro analog, although this typically requires more forcing conditions and is often facilitated by phase-transfer catalysts or the use of polar aprotic solvents. nih.gov

The reactivity of the 4-chloro group towards nucleophilic aromatic substitution is enhanced by the electron-withdrawing nature of the pyrazole ring itself. nih.govyoutube.comyoutube.comlibretexts.orgmasterorganicchemistry.com This allows for the displacement of the chloride with a variety of nucleophiles, not limited to halides, thereby expanding the synthetic utility of this position.

Reactivity of the Methyl Group (e.g., Benzylic-Type Oxidations, Condensations)

The 3-methyl group, being attached to an aromatic heterocyclic ring, exhibits reactivity analogous to a benzylic methyl group. This allows for a range of transformations, including oxidation and condensation reactions.

Oxidation: The methyl group can be oxidized to various oxidation states. For example, under specific conditions, it can be converted to a formyl group (an aldehyde) or a carboxylic acid. An interesting transformation has been reported where a methyl group on a pyrazole ring, in the presence of an azide group, undergoes an unexpected oxidative conversion to a CH₂OAc moiety. mdpi.com More conventional methods for benzylic oxidation could also be applied, potentially using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN), although care must be taken to avoid over-oxidation or degradation of the pyrazole ring.

Condensation: The methyl group can also participate in condensation reactions. For instance, in the presence of a strong base, the methyl group can be deprotonated to form a nucleophilic species that can react with aldehydes or other electrophiles. researchgate.net This allows for the elongation of the carbon chain at the 3-position and the introduction of new functional groups. For example, condensation with an aromatic aldehyde would lead to the formation of a styryl-type derivative.

Formation of Condensed and Bridged Pyrazole Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused and bridged heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocycles

A particularly important reaction of derivatives of this compound is their intramolecular cyclization to form fused heterocyclic systems. For instance, the corresponding acetohydrazide can be cyclized to form pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govias.ac.inresearchgate.net This type of cyclization is a powerful tool for the construction of complex heterocyclic scaffolds that are of interest in medicinal chemistry. nih.gov

The general strategy involves the conversion of the ethyl acetate side chain into a reactive intermediate that can undergo cyclization with a suitable functional group on the pyrazole ring. For example, if the 4-chloro substituent is first replaced by an amino group, the resulting 4-aminopyrazole derivative with the N-acetic acid ester side chain could potentially undergo intramolecular cyclization to form a pyrazolo[1,5-a]pyrazinone system. The specific nature of the fused ring system formed depends on the nature of the reacting functional groups and the reaction conditions employed. nih.govd-nb.info

Table 3: Synthesis of Fused Pyrazole Systems

| Starting Material | Reagent/Conditions | Fused Heterocycle | Reference |

|---|---|---|---|

| 3-substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile, microwave | Pyrazolo[1,5-a]pyrimidine derivative | nih.gov |

| 5-aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |

Dimerization and Polymerization Pathways

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the dimerization and polymerization pathways of this compound. While the broader class of pyrazole derivatives is known to undergo various intermolecular reactions, including the formation of dimers and polymers under specific conditions, dedicated studies on this particular substituted pyrazole acetate are not available.

The reactivity of pyrazole compounds can be influenced by the nature and position of their substituents. For instance, the presence of a halogen, such as the chloro group at the C4 position of this compound, could theoretically offer a reactive site for dehalogenative coupling reactions, potentially leading to dimerization. However, without experimental evidence, this remains a hypothetical pathway.

Similarly, while studies have demonstrated the copper-promoted dimerization of 5-aminopyrazoles through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, these findings are specific to amino-substituted pyrazoles and cannot be directly extrapolated to the reactivity of this compound.

Furthermore, research into the thermal behavior of fused NH-pyrazoles has shown that under flash vacuum pyrolysis conditions, these compounds can undergo reactions involving the extrusion of nitrogen. However, these conditions are extreme and may not be relevant to the typical dimerization or polymerization behavior of the title compound under more conventional synthetic conditions.

In the context of coordination chemistry, pyrazole and its derivatives can form polynuclear complexes with metal ions, which can be considered a form of controlled oligomerization. For example, reactions of pyrazoles with zinc(II) acetate have been shown to form various dimeric and polymeric structures. These processes, however, are driven by coordination to a metal center and are distinct from the direct dimerization or polymerization of the organic molecule itself.

Given the lack of direct research, any detailed discussion on the dimerization and polymerization of this compound would be speculative. Further experimental investigation is required to elucidate the potential for this compound to undergo such reactions, the conditions required, and the structural characteristics of any resulting dimers or polymers.

Table of Potential Reactive Sites for Intermolecular Reactions:

| Functional Group/Position | Potential Reaction Type Leading to Dimerization/Polymerization | Supporting Evidence/Analogy |

| C4-Chloro Group | Dehalogenative Coupling | General reactivity of aryl halides (speculative for this compound). |

| Pyrazole Ring C-H Bonds | Oxidative C-H/C-H Coupling | Documented for other heterocyclic systems (speculative for this compound). |

| Methyl Group C-H Bonds | Oxidative Coupling | Known for activated methyl groups (speculative for this compound). |

| Ester Group | Intermolecular Condensations | Common reactivity of esters (speculative for this compound). |

It is important to reiterate that the pathways listed in the table are hypothetical and based on general chemical principles rather than specific experimental data for this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Chloro 3 Methyl 1h Pyrazol 1 Yl Acetate

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₈H₁₁ClN₂O₂.

The fragmentation analysis in mass spectrometry offers insights into the compound's structure by breaking it down into smaller, charged fragments. The expected fragmentation pattern for this compound would likely involve the initial loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, followed by the cleavage of the acetate (B1210297) side chain. Further fragmentation of the pyrazole (B372694) ring itself would also be anticipated, providing valuable information about the substitution pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₈H₁₁ClN₂O₂ | 202.0509 |

| [M-C₂H₅O]⁺ | C₆H₆ClN₂O | 157.0169 |

| [M-CH₂COOC₂H₅]⁺ | C₄H₄ClN₂ | 115.0063 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for the complete assignment of all proton and carbon signals of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The expected chemical shifts (δ) and coupling constants (J) for the protons of this compound are detailed in the table below. The ethyl group of the acetate moiety would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to their coupling. The methylene protons of the acetate side chain attached to the pyrazole nitrogen would appear as a singlet. The methyl group on the pyrazole ring would also present as a singlet, and the lone proton on the pyrazole ring would be observed as a singlet in the aromatic region.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ (ethyl ester) | ~1.25 | Triplet | ~7.1 |

| -CH₂CH₃ (ethyl ester) | ~4.20 | Quartet | ~7.1 |

| -CH₂COO- (acetate) | ~4.80 | Singlet | - |

| -CH₃ (pyrazole) | ~2.30 | Singlet | - |

| -CH (pyrazole) | ~7.50 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The predicted chemical shifts for the carbon atoms of this compound are listed below. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum. The carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the chloro and methyl substituents.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂C H₃ (ethyl ester) | ~14.0 |

| -C H₂CH₃ (ethyl ester) | ~62.0 |

| -C H₂COO- (acetate) | ~50.0 |

| -C =O (ester carbonyl) | ~168.0 |

| -C H₃ (pyrazole) | ~12.0 |

| C -Cl (pyrazole) | ~110.0 |

| C -CH₃ (pyrazole) | ~140.0 |

| C -H (pyrazole) | ~130.0 |

| C -N (pyrazole) | ~145.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the attachment of the ethyl acetate group to the pyrazole nitrogen and the positions of the substituents on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, which can be useful for confirming the regiochemistry of the pyrazole ring.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies could be employed to investigate any conformational exchange processes occurring in the molecule, such as restricted rotation around the N-CH₂ bond. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which would provide information about the energy barriers of these dynamic processes. However, for a relatively simple and flexible molecule like this compound, significant dynamic effects are not strongly anticipated at room temperature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, as well as C-N, C=C, and C-Cl stretching vibrations of the substituted pyrazole ring.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1750 |

| C-O (ester) | Stretch | ~1200 |

| C=N (pyrazole) | Stretch | ~1550 |

| C=C (pyrazole) | Stretch | ~1500 |

| C-Cl | Stretch | ~800 |

| C-H (aliphatic) | Stretch | ~2980 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No published studies containing UV-Vis absorption spectra or analysis of the electronic transitions (e.g., π→π, n→π) for this compound were found. For context, a significantly more complex, related molecule, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exhibits a sharp absorption peak at 255 nm in ethanol (B145695) before irradiation. mdpi.com However, the electronic environment of this compound is substantially different and cannot be used as a direct reference.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

A search for single-crystal X-ray diffraction data for this compound yielded no results. There are no entries in crystallographic databases that would provide information on its crystal system, space group, unit cell dimensions, or the specifics of its molecular architecture and crystal packing in the solid state. Detailed crystallographic data is available for other pyrazole derivatives, such as (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, which crystallizes in an orthorhombic system. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)

The subject molecule, this compound, is not chiral and therefore would not exhibit a circular dichroism spectrum. A review of the literature did not identify any studies on chiral analogs of this specific compound or any corresponding CD spectroscopy analysis.

Computational and Theoretical Investigations of Ethyl 4 Chloro 3 Methyl 1h Pyrazol 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine a molecule's stable geometry, vibrational modes, and electronic properties, which collectively govern its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for the geometry optimization of pyrazole (B372694) derivatives. bohrium.com This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

The optimization of ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its vibrational spectrum (e.g., IR and Raman).

Table 1: Predicted Geometrical Parameters for a Representative Pyrazole Ring System (Illustrative) Note: This data is illustrative for a generic substituted pyrazole ring optimized with DFT and not specific to this compound.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| N1–N2 Bond Length | 1.35 Å | The bond connecting the two nitrogen atoms in the pyrazole ring. |

| N2–C3 Bond Length | 1.33 Å | Bond between the second nitrogen and the carbon bearing the methyl group. |

| C3–C4 Bond Length | 1.42 Å | Bond between the two carbon atoms at positions 3 and 4. |

| C4–C5 Bond Length | 1.37 Å | Bond between the carbon at position 4 (bearing the chloro group) and carbon 5. |

| C5–N1 Bond Length | 1.38 Å | Bond connecting carbon 5 back to the first nitrogen atom. |

| N1–N2–C3 Angle | 112.0° | The angle within the pyrazole ring at the N2 position. |

| N2–C3–C4 Angle | 106.0° | The angle within the pyrazole ring at the C3 position. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole ring and the electron-withdrawing ester group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which quantify the molecule's reactive nature.

Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors (Illustrative) Note: These values are representative for pyrazole derivatives and serve as an example.

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.79 | Quantifies the global electrophilic nature of the molecule. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential onto the molecule's electron density surface.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the pyridine-like nitrogen of the pyrazole ring and the oxygen atoms of the ester group. researchgate.net Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, expected around the hydrogen atoms. youtube.com The ESP analysis provides crucial insights into non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition.

The pyrazole ring is an aromatic heterocycle. Aromaticity can be quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The out-of-plane tensor component, NICS(1)zz, is often considered a particularly reliable indicator. For the pyrazole ring in the title compound, a significantly negative NICS(1)zz value would be expected, confirming its aromatic character.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water). eurasianjournals.comnih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: The ethyl acetate (B1210297) side chain can rotate around several single bonds. MD simulations would sample the different accessible conformations and determine their relative populations, providing a dynamic understanding of the molecule's shape.

Study Solvent Interactions: By simulating the molecule in a solvent box, one can analyze the formation and lifetime of hydrogen bonds with water molecules and observe how the solvent influences the molecule's conformation.

In Silico Prediction of Molecular Recognition and Binding Sites with Relevant Macromolecules

The structural features of pyrazole derivatives make them common scaffolds in medicinal chemistry. In silico molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, a docking study would involve:

Target Selection: Identifying potential protein targets. Pyrazole derivatives have been studied as inhibitors of various enzymes, such as kinases, carbonic anhydrases, and cyclooxygenases. mdpi.comijpbs.comorientjchem.org

Docking Simulation: Computationally placing the molecule into the protein's binding site in various orientations and conformations.

Scoring and Analysis: Calculating a binding affinity or score for each pose to estimate the strength of the interaction. The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein. nih.gov

Table 3: Potential Protein Targets for Pyrazole Scaffolds and Key Interacting Residues (Illustrative) Note: This table lists potential targets for the general pyrazole scaffold and is for illustrative purposes.

| Protein Target Class | Example PDB ID | Potential Key Interactions |

|---|---|---|

| Protein Kinases (e.g., RET Kinase) | 2IVV | Hydrogen bonding with backbone residues in the hinge region; hydrophobic interactions in the active site. |

| Carbonic Anhydrase (e.g., hCA II) | 3HS4 | Coordination with the active site zinc ion; hydrogen bonding with threonine and histidine residues. |

| Heat Shock Protein 90 (Hsp90) | 1UYK | Hydrogen bonds with aspartate and asparagine; hydrophobic packing in the ATP-binding pocket. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Understanding

QSAR and QSPR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For pyrazole derivatives, these models are instrumental in drug design and optimization, helping to predict the potency of new compounds and understand their mechanism of action at a molecular level. ijsdr.orgresearchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent (e.g., electronic, steric, topological). In studies involving pyrazole derivatives as potential anticancer agents or kinase inhibitors, various descriptors are employed to build predictive models. acs.orgnih.govmdpi.com

The process involves:

Dataset Selection: A series of pyrazole analogs with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of descriptors would be calculated using specialized software.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of descriptors to the observed activity. acs.orgnih.gov The resulting models are rigorously validated to ensure their statistical significance and predictive power. researchgate.netnih.gov

For this compound, relevant descriptors would capture its key structural features: the substituted pyrazole ring, the chloro group, the methyl group, and the ethyl acetate side chain.

| Descriptor Class | Specific Descriptor Example | Potential Relevance for this compound |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Relates to the overall size of the molecule. |

| Topological (2D) | Wiener Index | Describes molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Relates to steric interactions with a biological target. |

| Electronic | Dipole Moment | Quantifies charge distribution, important for polar interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

Studies on other pyrazoles have shown that descriptors related to adjacency distance matrices and steric/electrostatic fields are often crucial in determining their activity as kinase inhibitors or anticancer agents. ijsdr.orgnih.gov A validated QSAR model could reveal, for instance, that the presence of the chloro group at the 4-position and the ethyl acetate chain at the N1 position are key contributors to a specific biological effect.

A validated QSAR model serves as a powerful predictive tool in cheminformatics for designing new molecules. researchgate.net By understanding which structural features (as quantified by descriptors) enhance or diminish activity, chemists can intelligently explore the chemical space around a lead compound like this compound.

The workflow typically involves:

Virtual Screening: A large virtual library of related pyrazole structures can be created by systematically modifying substituents (e.g., changing the chloro group to other halogens, altering the ester chain). The QSAR model is then used to predict the activity of these virtual compounds, prioritizing the most promising candidates for synthesis.

Lead Optimization: The QSAR model provides mechanistic insights that guide modifications. For example, if the model indicates that a negative electrostatic potential in a certain region is beneficial for activity, analogs can be designed to enhance this feature. Research on 1H-pyrazole-1-carbothioamide derivatives successfully used QSAR models to design 11 new compounds with potentially high potency as EGFR kinase inhibitors. acs.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. By mapping these features onto the structure of this compound, new scaffolds can be designed that retain the key interaction points while having different core structures.

These cheminformatics strategies accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success, thereby saving time and resources. mdpi.com

Theoretical Spectroscopy: Prediction and Validation of NMR, IR, and UV-Vis Spectra

Theoretical spectroscopy uses quantum chemical calculations to predict the spectral properties of a molecule. These predictions are invaluable for confirming the structure of newly synthesized compounds, interpreting experimental spectra, and understanding the electronic structure of the molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose. jocpr.com

For this compound, theoretical calculations would provide predicted spectra that can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. mdpi.com These calculations provide valuable data for assigning peaks in the experimental spectrum. For instance, calculations can help distinguish between the chemical shifts of the pyrazole ring carbons and confirm the regiochemistry of N-substitution. sci-hub.st

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) Range | Notes |

|---|---|---|---|

| ¹H | Pyrazole Ring C5-H | ~7.5 - 8.0 | Aromatic region, singlet. |

| ¹H | Methylene (B1212753) (-CH₂-) of Acetate | ~5.0 - 5.5 | Adjacent to pyrazole nitrogen and ester group, singlet. |

| ¹H | Methylene (-CH₂-) of Ethyl | ~4.0 - 4.5 | Ester group, quartet. |

| ¹H | Methyl (-CH₃) of Pyrazole | ~2.0 - 2.5 | Attached to the pyrazole ring, singlet. |

| ¹H | Methyl (-CH₃) of Ethyl | ~1.0 - 1.5 | Ester group, triplet. |

| ¹³C | Ester Carbonyl (C=O) | ~165 - 175 | Characteristic downfield shift. |

| ¹³C | Pyrazole Ring Carbons | ~110 - 150 | Positions influenced by substituents (Cl, CH₃). |

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to predict the IR spectrum. These calculations help in assigning the absorption bands to specific molecular vibrations, such as the stretching of C=O, C-N, C-Cl, and C-H bonds. While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyrazole derivatives, the absorption bands typically correspond to π → π* electronic transitions within the aromatic ring. nih.gov Such calculations can help understand how substituents on the pyrazole ring affect its electronic structure and color. nih.gov

Mechanistic Biological Investigations of Ethyl 4 Chloro 3 Methyl 1h Pyrazol 1 Yl Acetate and Its Derivatives

In Vitro Enzyme Interaction and Inhibition Studies

The pyrazole (B372694) scaffold is a well-established pharmacophore known for its interaction with a variety of enzymes. Research on derivatives with similar core structures to ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate has revealed potential for enzyme inhibition through targeted binding.

Characterization of Molecular Targets and Binding Modes

Molecular docking studies on related 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives have identified cyclooxygenase-2 (COX-2) as a potential molecular target. proquest.comrjptonline.org These in silico analyses suggest that the 4,5-dihydro-1H-pyrazole ring is a crucial component for interacting with the COX-2 enzyme's active site. proquest.comrjptonline.org The binding is thought to be stabilized by interactions between the phenyl group at the 3rd position of the pyrazole ring and amino acid residues within the enzyme's binding pocket. proquest.com The introduction of bulky groups on the pyrazole structure may alter or hinder some of these interactions with the COX-2 enzyme. rjptonline.org

Other pyrazole-containing compounds have been investigated as inhibitors of different enzymes. For instance, pyrazole thioether analogs have been synthesized and evaluated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, suggesting a potential for antibacterial applications. nih.gov Furthermore, certain pyrazole derivatives have been designed as inhibitors of carbonic anhydrases and myocilin for potential use in glaucoma treatment. ijpbs.com The pyrazole nucleus is also a key feature in a number of kinase inhibitors, where it acts as a hinge-binding moiety. mdpi.com

Kinetic Analysis of Enzyme-Compound Interactions

For certain 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives, in vitro studies have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes. Kinetic analyses of two such derivatives, identified as IVe and IVf in one study, revealed high affinity for binding with COX enzymes. researchgate.net The dissociation constants (Kd) for these compounds were determined to be 0.008 nM and 0.003 nM, respectively, indicating potent interactions. researchgate.net These compounds were found to decrease the fold activity of COX more effectively than the positive control at the same concentration. researchgate.net

Ligand-Protein Interaction Profiling via Spectroscopic Methods (e.g., Fluorescence Quenching)

Fluorescence spectroscopy is a valuable technique for studying the interactions between small molecules and proteins. researchgate.net The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon the binding of a ligand, providing information about the binding affinity and mechanism. researchgate.net

While specific fluorescence quenching studies on this compound were not found, the general principle is widely applied to pyrazole derivatives. The pyrazole moiety itself can be part of a fluorophore, and changes in its fluorescence upon interaction with metal ions or biomolecules have been used for sensing applications. nih.govrsc.org For instance, some pyrazoline derivatives have been developed as profluorescent nitroxides that can act as sensors for redox processes through fluorescence quenching. acs.org This indicates that the electronic properties of the pyrazole ring are sensitive to its environment, a characteristic that is fundamental to fluorescence quenching studies of protein-ligand interactions. nih.gov

Cell-Based Assays for Specific Cellular Pathway Modulation

Cell-based assays provide a more complex biological system to study the effects of compounds on cellular processes. While specific data for this compound is limited, studies on related pyrazole derivatives offer insights into their potential cellular activities.

Investigation of Cellular Uptake and Subcellular Localization

The cellular uptake and localization of pyrazole derivatives can be influenced by their physicochemical properties. Some fluorescent pyrazole derivatives have been used for the detection of ions within living cells, indicating that they can cross cell membranes. nih.gov For example, certain probes have been successfully used for imaging in lysosomes of HeLa cells. nih.gov This demonstrates the potential for pyrazole-based compounds to be taken up by cells and localize to specific organelles.

Molecular Mechanism of Action at the Cellular Level

Research on various pyrazole derivatives has pointed to their ability to modulate specific cellular pathways, often in the context of cancer cell biology. For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues were found to induce apoptosis in breast cancer cells. nih.gov This was evidenced by morphological changes and an increase in caspase-3 activity. nih.gov Furthermore, some of these compounds were shown to arrest the cell cycle in the G2/M phase. nih.gov

In another study, novel pyrazole acetals of andrographolide (B1667393) demonstrated potent anticancer activity. nih.gov The lead compound from this series was found to induce apoptosis in colon cancer cells, which was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov

The following table summarizes the biological investigations on derivatives structurally related to this compound.

| Investigation Area | Derivative Class | Key Findings | Reference |

| Molecular Target | 4,5-dihydro-1H-pyrazole-1-yl acetates | Potential inhibition of COX-2 enzyme. | proquest.comrjptonline.org |

| Enzyme Kinetics | 4,5-dihydro-1H-pyrazole-1-yl acetates | High binding affinity to COX enzymes with Kd values in the low nanomolar range. | researchgate.net |

| Cellular Mechanism | 1-aryl-1H-pyrazole-fused curcumin analogues | Induction of apoptosis and G2/M cell cycle arrest in breast cancer cells. | nih.gov |

| Cellular Mechanism | Pyrazole acetals of andrographolide | Apoptosis induction in colon cancer cells via increased intracellular ROS. | nih.gov |

Structure-Activity Relationship (SAR) Analysis at the Molecular and Cellular Level

The biological activity of pyrazole derivatives is intricately linked to their molecular architecture. The nature, position, and stereochemistry of substituents on the pyrazole ring can profoundly influence their interaction with biological targets, thereby modulating their efficacy and selectivity.

Pharmacophore modeling is a crucial tool in drug discovery, providing a three-dimensional representation of the essential features required for a molecule to interact with a specific biological target. For antimicrobial pyrazole derivatives, several key pharmacophoric features have been identified that are believed to be critical for their activity. nih.gov

A general pharmacophore model for antimicrobial pyrazoles often includes:

A Hydrogen Bond Acceptor: This feature is typically associated with one of the nitrogen atoms of the pyrazole ring, which can form hydrogen bonds with amino acid residues in the active site of a target enzyme or protein.

A Hydrogen Bond Donor: While the pyrazole ring itself primarily acts as a hydrogen bond acceptor, substituents on the ring can introduce hydrogen bond donor capabilities.

A Hydrophobic/Aromatic Center: The pyrazole ring itself, along with aromatic or bulky aliphatic substituents, can engage in hydrophobic or π-π stacking interactions with the target, contributing to binding affinity. nih.gov

In the context of this compound, the following structural components are likely to contribute to its pharmacophoric profile:

The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the pyrazole ring, potentially modulating its binding affinity. The lipophilicity of the chlorine atom can also enhance membrane permeability.

The 3-Methyl Group: This small alkyl group can contribute to hydrophobic interactions within a binding pocket.

The N-ethyl acetate Group: The ester moiety introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and can influence the molecule's solubility and pharmacokinetic properties. The ethyl group further contributes to the lipophilicity of the molecule.

Systematic structural modifications of the pyrazole scaffold have provided valuable insights into the structure-activity relationships governing their in vitro antimicrobial activity. The following table summarizes the general impact of various structural changes on the antimicrobial profiles of pyrazole derivatives, drawing inferences for this compound.

| Modification | General Impact on In Vitro Antimicrobial Activity | Reference |

| Substitution at N1-position | The nature of the substituent at the N1 position significantly influences activity. Bulky aromatic or heteroaromatic groups can enhance activity, likely through increased hydrophobic interactions with the target. The ethyl acetate group in the title compound provides a flexible side chain that can adopt various conformations within a binding site. | nih.gov |

| Substitution at C3-position | Small alkyl groups like methyl at the C3 position are often well-tolerated and can contribute to hydrophobic interactions. Larger or more polar groups at this position can have varied effects depending on the specific target. | researchgate.net |

| Substitution at C4-position | Halogenation at the C4 position, such as with a chloro group, has been shown to enhance the antimicrobial potency of pyrazoles. This is attributed to both electronic effects on the pyrazole ring and increased lipophilicity, which can improve cell membrane penetration. mdpi.com | mdpi.com |

| Substitution at C5-position | The C5 position is another critical point for modification. In many active pyrazole derivatives, this position is substituted with aryl or heteroaryl groups that can engage in significant binding interactions. The title compound is unsubstituted at this position. | nih.gov |

| Modification of the Ester Group | Hydrolysis of the ester to a carboxylic acid or its conversion to an amide can significantly alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn would affect its biological activity. | nih.gov |

Mechanistic Studies of Antimicrobial Activity in Specific Organisms

The antimicrobial action of pyrazole derivatives is believed to be multifactorial, with different derivatives potentially acting through various mechanisms. Research has pointed towards several key cellular processes that are disrupted by these compounds.

One of the proposed mechanisms of action for some pyrazole derivatives is the inhibition of DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. acu.edu.in By binding to the B subunit of DNA gyrase (GyrB), these compounds can interfere with its ATPase activity, leading to the inhibition of DNA supercoiling and ultimately bacterial cell death. dtu.dk This mechanism has been particularly studied in the context of Staphylococcus aureus. dtu.dk

Another significant mechanism is the disruption of the bacterial cell wall . Some pyrazole-derived hydrazones have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. acu.edu.in This mode of action is particularly effective against Gram-positive bacteria.

Furthermore, some studies suggest that pyrazole derivatives can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents the formation of peptide bonds and halts protein elongation, which is lethal to the bacterium.

It is important to note that the specific mechanism of action of this compound has not been definitively elucidated and would require further dedicated investigation. However, based on the known mechanisms of structurally related pyrazoles, it is plausible that it could act through one or more of the pathways described above.

In Vitro Antioxidant Activity and Radical Scavenging Mechanisms

In addition to their antimicrobial properties, many pyrazole derivatives exhibit significant in vitro antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive species implicated in oxidative stress and cellular damage.

The antioxidant activity of pyrazoles can be mediated through several mechanisms, with the most prominent being:

Hydrogen Atom Transfer (HAT): In this mechanism, the pyrazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of phenolic hydroxyl groups or N-H moieties on the pyrazole scaffold can facilitate this process. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): Alternatively, the pyrazole can donate an electron to the free radical to form a radical cation, which then deprotonates to yield a stable radical. The feasibility of this mechanism is influenced by the ionization potential of the pyrazole derivative. nih.gov

The radical scavenging potential of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The following table presents representative antioxidant activity data for some pyrazole derivatives, illustrating the potential for this class of compounds.

| Compound | Assay | IC50 (µM) | Reference |

| Pyrazolone (B3327878) derivative with catechol moiety | DPPH | 2.6 ± 0.1 | nih.gov |

| Pyrazolone derivative with R²–CH₃ substitution | DPPH | 3.5 ± 0.1 | nih.gov |

| Thienyl-pyrazole derivative 5g | DPPH | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole derivative 5h | DPPH | 0.284 ± 0.02 | nih.gov |

| Pyrazole benzimidazolone derivative 5c | DPPH | 14.00 ± 0.14 | mdpi.com |

| Pyrazole benzimidazolone derivative 6b | DPPH | 12.47 ± 0.02 | mdpi.com |

| Pyrazole benzimidazolone derivative 6c | DPPH | 12.82 ± 0.10 | mdpi.com |

Non Biological Applications and Material Science Potential

Coordination Chemistry: Ligand Properties for Metal Complexation

The structure of ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, featuring a substituted pyrazole (B372694) ring and an ethyl acetate (B1210297) group, suggests its potential as a versatile ligand in coordination chemistry. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established coordinating agent in the formation of metal complexes. The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring allows it to act as a potent donor to metal centers.

The synthesis of metal complexes involving pyrazole-based ligands is a subject of considerable research interest. Generally, these complexes are synthesized by reacting a suitable metal salt with the pyrazole-containing ligand in an appropriate solvent. The reaction conditions, such as temperature, pH, and the molar ratio of the reactants, can be adjusted to control the stoichiometry and geometry of the resulting complex.

While specific studies on the synthesis of metal complexes with this compound are not extensively documented, the general principles of pyrazole coordination chemistry can be applied. For instance, pyrazole acetamide ligands, which share structural similarities, have been successfully used to synthesize Cd(II), Cu(II), and Fe(II) coordination complexes. upi.edu These complexes are often obtained as single crystals, allowing for detailed structural characterization. upi.edu The presence of both nitrogen and oxygen donor atoms in this compound offers the possibility of forming stable chelate rings with metal ions, enhancing the stability of the resulting complexes.

The coordination of pyrazole-based ligands to metal ions can occur through various modes. The pyrazole ring can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, linking two or more metal centers. The ethyl acetate group in this compound introduces an additional potential coordination site through the carbonyl oxygen atom. This could lead to the formation of bidentate N,O-chelates.

The resulting metal complexes can exhibit a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the nature of the other ligands in the coordination sphere. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the precise coordination environment and geometry of these complexes. For example, in complexes of a related pyrazole-acetamide ligand, X-ray diffraction revealed mononuclear structures where the coordination sphere was completed by anions or solvent molecules. upi.edu

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Structural Motif |

|---|---|---|

| Monodentate | Pyrazole Nitrogen | Terminal Ligand |

| Bidentate | Pyrazole Nitrogen and Carbonyl Oxygen | Chelate Ring Formation |

Metal complexes derived from pyrazole ligands have shown significant promise in catalysis. The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring, which in turn influences the catalytic activity of the metal center. These complexes have been explored as catalysts in various organic transformations.

While direct catalytic applications of this compound complexes are yet to be reported, related pyrazole-based metal complexes have demonstrated catalytic activity. For instance, cobalt(II) complexes with pyrazole derivatives have been shown to exhibit excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org The potential for this compound to form stable metal complexes suggests that its derivatives could also be investigated for their catalytic properties in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Agrochemical Research: Insights into Bioactivity Mechanisms (excluding efficacy testing)

The pyrazole scaffold is a key component in a number of commercially successful agrochemicals. Research into the bioactivity of pyrazole derivatives provides insights into their potential mechanisms of action at a molecular level.

Certain pyrazole derivatives are known to exhibit herbicidal and insecticidal properties. While the specific molecular targets of this compound have not been explicitly detailed, the bioactivity of structurally similar compounds offers valuable clues.

A related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is recognized for its use in the development of herbicides. acs.org This suggests that the 4-chloro-3-methyl-pyrazole core is a key pharmacophore. Herbicides often act by inhibiting specific enzymes in essential plant metabolic pathways. For example, some herbicides inhibit acetolactate synthase (ALS), an enzyme involved in the synthesis of branched-chain amino acids.

In the realm of insecticides, the pyrazole carboxamide Tolfenpyrad, which shares the 4-chloro-3-ethyl-1-methyl-1H-pyrazole core, is known to be an inhibitor of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to the death of the insect. It is plausible that this compound or its derivatives could exhibit a similar mode of action.

Table 2: Potential Molecular Targets for Agrochemical Activity

| Agrochemical Class | Potential Molecular Target | Consequence of Inhibition |

|---|---|---|

| Herbicide | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid synthesis |

| Herbicide | Protoporphyrinogen Oxidase (PPO) | Accumulation of toxic protoporphyrin IX |

| Insecticide | Mitochondrial Complex I | Disruption of cellular respiration and energy production |

Pyrazole derivatives have also been extensively investigated for their fungicidal properties. The strobilurin class of fungicides, for example, includes compounds that contain a pyrazole ring. These fungicides act by inhibiting mitochondrial respiration in fungi, specifically by binding to the Qo site of the cytochrome bc1 complex (complex III). This blockage of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

Given that 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is utilized in the development of fungicides, it is reasonable to hypothesize that this compound could also target fungal mitochondrial respiration. Further molecular modeling and biochemical assays would be necessary to confirm the precise binding site and inhibitory mechanism.

Materials Science: Integration into Functional Materials

Luminescent and Fluorescent Materials (e.g., Organic Light-Emitting Diodes)

There is a notable absence of studies investigating the luminescent or fluorescent properties of this compound. The general class of pyrazole derivatives is known to be a versatile scaffold in the development of fluorescent materials due to the electron-rich nature of the pyrazole ring, which can facilitate intramolecular charge transfer—a key mechanism for fluorescence. nih.govmdpi.commdpi.com However, no specific data on the photophysical properties, such as absorption and emission spectra or quantum yields, for this compound could be located.

Polymer Chemistry: Monomers for Functional Polymers

The potential of this compound as a monomer for the synthesis of functional polymers has not been explored in the available literature. Pyrazole-containing polymers have been investigated for their thermal stability and potential in creating materials with unique optical properties. ias.ac.in The ester and chloro functional groups on this compound could theoretically offer sites for polymerization or modification; however, no published research has capitalized on this potential.

Corrosion Inhibitors and Surface Chemistry Applications

While numerous pyrazole derivatives have been studied and proven to be effective corrosion inhibitors for various metals in acidic media, there is no specific research demonstrating the use of this compound for this purpose. semanticscholar.orgresearchgate.netresearchgate.net The efficacy of pyrazole-based inhibitors is often attributed to the presence of nitrogen atoms which can coordinate with metal surfaces, and the planar structure of the pyrazole ring which allows for effective surface coverage. The specific substituents on the pyrazole ring play a crucial role in the inhibition efficiency. Without experimental data, the potential of this compound as a corrosion inhibitor remains speculative.

Analytical Chemistry: Potential as Probes or Reagents

There is no documented use of this compound as a probe or reagent in analytical chemistry. Functionalized pyrazoles can serve as chemosensors or analytical reagents due to their ability to form complexes with metal ions or participate in specific chemical reactions that result in a detectable signal. However, the analytical applications of this particular compound have not been reported.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While many methods exist for pyrazole (B372694) synthesis, the development of asymmetric routes to chiral analogs of ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate represents a significant and valuable challenge. Future efforts will likely concentrate on organo- and metal-catalyzed strategies to introduce chirality, yielding compounds with potentially distinct biological activities and physical properties. rwth-aachen.de

Key approaches are expected to involve the enantioselective functionalization of the pyrazole core or its precursors. For instance, catalytic asymmetric Michael additions of pyrazolin-5-ones to various electrophiles have proven effective for creating chiral pyrazolone (B3327878) derivatives. rsc.org Adapting these methods to the specific scaffold of this compound could provide access to a library of chiral analogs. Strategies employing chiral catalysts, such as squaramides or N,N'-dioxide/scandium(III) complexes, are promising for achieving high enantioselectivity in the synthesis of pyrazole derivatives bearing stereocenters. rsc.orgnih.gov

| Catalyst Type | Reaction | Potential Chiral Analog | Key Features |

| Chiral Phosphoric Acid | Regio- and enantioselective N-H functionalization | Analogs with quaternary stereocenters at the 4-position | Provides access to N,N'-acetal motifs with high enantioselectivity. researchgate.net |

| Squaramide Organocatalyst | Asymmetric Michael addition to nitroalkenes | Analogs with seven-membered lactam frameworks | Allows for one-pot reductive ring-closing to yield complex chiral structures. dntb.gov.ua |

| N,N'-Dioxide/Scandium(III) Complex | Ring-opening/migration cascade of bicyclic diaziridines | Dihydro-1H-pyrazoles with a stereocenter on a side chain | Represents a novel method for accessing chiral pyrazolines through an unprecedented migration reactivity. nih.gov |

| N-Heterocyclic Carbene (NHC) | Enantioselective [4+2] annulation with α,β-unsaturated aldehydes | Dihydropyrano[2,3-c]pyrazol-6-(1H)-ones | Offers a base-free approach to constructing fused heterocyclic systems with high enantioselectivity. rwth-aachen.de |

Elucidation of Novel Reaction Mechanisms and Catalytic Cycles

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. Future research should focus on detailed mechanistic studies of reactions involving the formation and functionalization of the this compound scaffold. This includes investigating the kinetics, substituent effects, and intermediate species involved in pyrazole synthesis. researchgate.netrsc.org

For example, the classic Knorr pyrazole synthesis, which involves the reaction of 1,3-dicarbonyl compounds with hydrazines, has been found to have more complex reaction pathways than previously understood, including autocatalysis and unexpected intermediates. rsc.org Applying modern analytical techniques, such as transient flow methods combined with spectroscopic and mass spectrometry data, can provide unprecedented insight into these complex reaction networks. rsc.org

Furthermore, exploring novel catalytic cycles is a promising avenue. Metal-mediated pathways, such as the oxidation-induced N-N coupling of diazatitanacycles, offer alternatives to traditional hydrazine-based syntheses and can provide access to unique substitution patterns. rsc.orgnih.govumn.edu Mechanistic studies on these catalytic systems, focusing on the role of the metal center, ligand effects, and the nature of the oxidative step, will be instrumental in developing more efficient and versatile synthetic methods for pyrazole derivatives. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.goveaspublisher.com For this compound and its derivatives, these computational tools offer a powerful approach for de novo design and activity prediction. researchgate.netxjtlu.edu.cn

ML algorithms can be trained on existing datasets of pyrazole compounds to build predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netrjeid.com These models can rapidly screen virtual libraries of novel analogs, predicting their biological activity against various targets and prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net This approach significantly accelerates the discovery process. researchgate.net

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can go a step further by designing entirely new molecules with desired properties. nih.govchemrxiv.orgacs.org By learning the underlying patterns in chemical space, these models can generate novel pyrazole-based structures optimized for specific biological targets or material properties, while also predicting their synthetic accessibility. A recent study demonstrated the power of this approach by combining an ensemble QSAR model with a generative model to design and validate novel, potent inhibitors for the DYRK1A enzyme. chemrxiv.orgacs.org

| AI/ML Technique | Application in Pyrazole Research | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of novel pyrazole analogs. | Prioritization of candidates for synthesis, reducing time and cost. researchgate.netresearchgate.net |

| Generative Adversarial Networks (GANs) | De novo design of pyrazole derivatives with optimized properties. | Discovery of novel scaffolds with enhanced efficacy and selectivity. nih.gov |

| Directed Message Passing Neural Networks (DMPNN) | Assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of compounds with poor pharmacokinetic or safety profiles. chemrxiv.org |